molecular formula C16H21FN2O5 B4905233 (3-Fluorophenyl)-(4-propan-2-ylpiperazin-1-yl)methanone;oxalic acid

(3-Fluorophenyl)-(4-propan-2-ylpiperazin-1-yl)methanone;oxalic acid

Cat. No.: B4905233
M. Wt: 340.35 g/mol
InChI Key: GKLZAABBUBOCHH-UHFFFAOYSA-N
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Description

(3-Fluorophenyl)-(4-propan-2-ylpiperazin-1-yl)methanone;oxalic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound consists of a fluorophenyl group attached to a piperazine ring, which is further connected to a methanone group, and is paired with oxalic acid.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Fluorophenyl)-(4-propan-2-ylpiperazin-1-yl)methanone typically involves multiple steps, starting with the preparation of the piperazine derivative. The fluorophenyl group is introduced through a nucleophilic substitution reaction, where a fluorobenzene derivative reacts with a piperazine intermediate. The final step involves the formation of the methanone group through a carbonylation reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions such as temperature, pressure, and reactant concentrations. This method enhances the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(3-Fluorophenyl)-(4-propan-2-ylpiperazin-1-yl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO3) or sulfuric acid (H2SO4).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, (3-Fluorophenyl)-(4-propan-2-ylpiperazin-1-yl)methanone is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. Its piperazine ring is known to interact with proteins and enzymes, making it a candidate for drug development.

Medicine

In medicine, (3-Fluorophenyl)-(4-propan-2-ylpiperazin-1-yl)methanone is explored for its potential therapeutic effects. Its ability to interact with specific molecular targets makes it a promising candidate for the development of new pharmaceuticals.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of (3-Fluorophenyl)-(4-propan-2-ylpiperazin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring plays a crucial role in binding to these targets, while the fluorophenyl group enhances the compound’s stability and reactivity. The methanone group is involved in the formation of hydrogen bonds, further stabilizing the interaction with the target molecule.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Aniline derivatives with chlorine substitutions.

    Pyrazoline Derivatives: Compounds with a pyrazoline ring structure.

    Fluorinated Pyrazoles: Compounds with fluorophenyl and pyrazole groups.

Uniqueness

(3-Fluorophenyl)-(4-propan-2-ylpiperazin-1-yl)methanone stands out due to its combination of a fluorophenyl group, a piperazine ring, and a methanone group. This unique structure imparts specific chemical and biological properties that are not found in similar compounds, making it a valuable molecule for various applications.

Properties

IUPAC Name

(3-fluorophenyl)-(4-propan-2-ylpiperazin-1-yl)methanone;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19FN2O.C2H2O4/c1-11(2)16-6-8-17(9-7-16)14(18)12-4-3-5-13(15)10-12;3-1(4)2(5)6/h3-5,10-11H,6-9H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKLZAABBUBOCHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCN(CC1)C(=O)C2=CC(=CC=C2)F.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21FN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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